molecular formula C18H13N3O2S2 B2757633 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 881562-07-8

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one

カタログ番号: B2757633
CAS番号: 881562-07-8
分子量: 367.44
InChIキー: NFINFFXQHVBIDE-GDNBJRDFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-5-((1H-Benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core substituted with a benzoimidazole moiety and a 2-methoxyphenyl group. The Z-configuration of the benzylidene group is critical for its stereoelectronic properties and biological activity. This compound is synthesized via condensation reactions involving substituted thiazolidin-4-ones and benzaldehyde derivatives, often under acidic or basic conditions . Structural characterization is typically performed using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .

特性

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(2-methoxyphenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-14-9-5-4-8-13(14)21-17(22)15(25-18(21)24)10-16-19-11-6-2-3-7-12(11)20-16/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNIOZYKESDDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone class, characterized by a thiazolidin-4-one core structure. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzimidazole moiety in its structure contributes significantly to its pharmacological profile.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16N2OS2\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{OS}_{2}

This structure consists of a benzimidazole ring, a methylene linker, and a thiazolidinone scaffold, which are pivotal for its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds containing the benzimidazole and thiazolidinone scaffolds. For instance, derivatives of benzimidazole have shown significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.27 µM against specific strains, indicating potent antimicrobial effects .

Anticancer Activity

The anticancer potential of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one has been assessed through various in vitro studies. Notably, compounds with similar structural features have demonstrated significant cytotoxicity against cancer cell lines such as HCT116 and MCF7. For instance, related compounds exhibited IC50 values ranging from 4.53 to 9.99 µM, suggesting that this class of compounds may act as effective anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinone derivatives have also been explored. Compounds within this class have been shown to inhibit key inflammatory mediators and pathways, thus providing a basis for their use in treating inflammatory diseases. The mechanism often involves the modulation of cytokine production and inhibition of cyclooxygenase enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one. Key factors influencing activity include:

  • Substitution Patterns : Variations in the substitution on the phenyl ring can enhance potency.
  • Linker Length : The methylene linker length affects the compound's ability to interact with biological targets.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly impact activity.

Research Findings

Recent studies have focused on synthesizing novel derivatives and evaluating their biological activities:

CompoundBiological ActivityMIC/IC50 Values
N1Antimicrobial1.27 µM
N9Anticancer5.85 µM
N18Anticancer4.53 µM

These findings underline the importance of continued research into this compound and its derivatives for potential therapeutic applications.

Case Studies

Several case studies have documented the efficacy of similar thiazolidinone derivatives in preclinical models:

  • Study on Anticancer Activity : A study demonstrated that thiazolidinone derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Antimicrobial Efficacy : Another research effort highlighted the broad-spectrum antimicrobial activity of benzimidazole derivatives against resistant strains, showcasing their potential as new antibiotics .

科学的研究の応用

In Vitro Studies

In vitro studies have demonstrated that (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one exhibits cytotoxic effects against various cancer cell lines. For example, it has shown activity against human ovarian carcinoma cells (SKOV-3) and prostate cancer cells (PC-3) with IC50 values comparable to established chemotherapeutics .

Cell LineIC50 Value (µM)
SKOV-323.69
PC-373.05
HeLa64.66
THP-139.08

Other Biological Activities

Beyond anticancer properties, this compound may exhibit additional biological activities:

Antimicrobial Activity

Benzimidazole derivatives have been studied for their antimicrobial properties, showing effectiveness against various bacterial strains. The thiazolidinone structure may enhance this activity through mechanisms that disrupt microbial cell walls or inhibit essential metabolic pathways .

Antitubercular Activity

Recent studies have explored the potential of similar compounds in treating tuberculosis, demonstrating selective inhibition against Mycobacterium tuberculosis without significant toxicity towards human cells . This suggests that (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one could be a candidate for further development in this area.

Case Studies and Research Findings

Several case studies highlight the efficacy of compounds similar to (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one:

Synthesis and Evaluation

A study synthesized various benzimidazole hybrids, including thiazolidinone derivatives, and evaluated their cytotoxicity against multiple cancer cell lines using MTT assays . The promising results led to further investigation into their structure-activity relationships.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer cell proliferation. These studies provide insights into how structural modifications can enhance biological activity and selectivity towards cancer cells .

類似化合物との比較

Key Observations :

  • Substituent Position : Electron-withdrawing groups (e.g., Cl at R₁) enhance antibacterial activity, as seen in the 4-chlorobenzylidene derivative (MIC₅₀ = 12.5 µg/mL against E. coli) .
  • Heterocyclic Moieties : Benzoimidazole and indole substituents (e.g., compound 5b) improve antifungal activity due to enhanced π-π stacking with microbial enzyme targets .
  • Methoxy Groups : The 2-methoxyphenyl group in the target compound may enhance solubility but requires further optimization for potency .

Pharmacological Activity

  • Antimicrobial Activity : Compounds with indole or benzoimidazole moieties (e.g., 5b) show potent activity against C. albicans (MIC₅₀ = 3.12 µg/mL) due to inhibition of fungal topoisomerase II .
  • Anticancer Potential: Benzimidazole-rhodanine conjugates exhibit topoisomerase II inhibition, with IC₅₀ values < 10 µM in breast cancer cell lines .
  • Structure-Activity Relationship (SAR) : Fluorine or chlorine substitutions on the benzylidene group (e.g., compound 7d) enhance metabolic stability and target binding .

Physicochemical Properties

  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility but may reduce membrane permeability .
  • Thermal Stability : High melting points (>300°C) correlate with rigid, planar structures (e.g., benzoimidazole derivatives) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。